3,4-Dimethylphenylhydroxylamine
Description
Contextualization within Aromatic Nitrogen Compounds
Aromatic nitrogen compounds are a cornerstone of organic chemistry, encompassing everything from simple anilines to complex heterocyclic structures found in pharmaceuticals and natural products. Phenylhydroxylamines, with the general formula Ar-NHOH, occupy a unique chemical space. They represent an intermediate oxidation state between a nitroaromatic compound (Ar-NO₂) and an aniline (B41778) (Ar-NH₂). This intermediate nature is the very source of their rich and diverse reactivity. The presence of both a hydroxyl group and an amino group attached to the same nitrogen atom, which is in turn bonded to an aromatic ring, makes them prone to a variety of transformations, including rearrangements, oxidations, and reductions.
The specific substitution pattern on the aromatic ring, such as the methyl groups in 3,4-Dimethylphenylhydroxylamine, significantly influences the electronic properties and steric environment of the molecule. These substituents can alter the reaction pathways and stability of the compound compared to the parent N-phenylhydroxylamine.
Historical Perspectives on Phenylhydroxylamine Research
The study of phenylhydroxylamines dates back to the late 19th century, with the pioneering work of German chemist Eugen Bamberger. In 1894, Bamberger reported on the synthesis of phenylhydroxylamine and its remarkable acid-catalyzed rearrangement to form 4-aminophenol. wikipedia.org This reaction, now famously known as the Bamberger rearrangement, became a foundational method for synthesizing aminophenols and sparked over a century of research into the mechanisms of intramolecular rearrangements in aromatic systems. wikipedia.orgscribd.comrsc.org
Early research focused on the reduction of nitro compounds to access these hydroxylamine (B1172632) intermediates. wikipedia.org The inherent instability of many phenylhydroxylamines also drove investigations into their handling and derivatization to more stable forms, such as N-acetyl derivatives. scribd.com These historical studies laid the groundwork for understanding the delicate balance of factors that govern the reactivity of these compounds, including the crucial role of acid catalysts and the nature of the intermediates involved, such as the nitrenium ion. wikipedia.orgstackexchange.com
Scope and Significance of Academic Inquiry into this compound
While extensive literature exists for the parent N-phenylhydroxylamine, specific academic inquiry into this compound is less prevalent, with the compound often serving as an example within the broader class of substituted arylhydroxylamines. Its significance lies in its role as a model substrate for understanding how substitution patterns affect fundamental reactions.
The synthesis of this compound typically proceeds via the controlled reduction of its corresponding nitroaromatic precursor, 3,4-dimethylnitrobenzene (also known as 4-nitro-o-xylene). airccse.comcymitquimica.com This reduction must be carefully controlled to stop at the hydroxylamine stage and prevent further reduction to 3,4-dimethylaniline (B50824). airccse.comnih.gov
The primary academic interest in a compound like this compound revolves around its expected reactivity in key transformations:
The Bamberger Rearrangement : Subjecting this compound to strong acid is expected to induce the Bamberger rearrangement. wikipedia.org Due to the substitution pattern, the major product would theoretically be 4-amino-2,3-dimethylphenol, as the para-position relative to the nitrogen is blocked. The kinetics and regioselectivity of this rearrangement would provide insight into the electronic and steric effects of the two methyl groups on the stability of the nitrenium ion intermediate.
Oxidation and Reduction Reactions : As an intermediate oxidation state, this compound can be either oxidized or reduced. Oxidation would likely yield the corresponding 3,4-dimethylnitrosobenzene, while reduction would produce 3,4-dimethylaniline. chemicalbook.com
Intermediate in Synthesis : It serves as a potential precursor for synthesizing other fine chemicals and substituted aromatic compounds, including dyes and materials with specific electronic properties. nih.govchemicalbook.com
The study of this specific molecule contributes to the broader understanding of reaction mechanisms in physical organic chemistry, particularly how substituent effects dictate reaction pathways and product distributions in the rearrangement of N-arylhydroxylamines. rsc.org
Compound Data Tables
Table 1: Properties of this compound and Related Compounds
| Property | This compound | 3,4-Dimethylnitrobenzene (Precursor) | 3,4-Dimethylaniline (Related Product) |
| CAS Number | 14159-68-3 parchem.com | 99-51-4 cymitquimica.com | 95-64-7 chemicalbook.com |
| Molecular Formula | C₈H₁₁NO parchem.com | C₈H₉NO₂ cymitquimica.com | C₈H₁₁N nih.gov |
| Molecular Weight | 137.18 g/mol | 151.17 g/mol cymitquimica.com | 121.18 g/mol nih.gov |
| Appearance | Not specified in results | White or colorless to yellow powder/lump/liquid cymitquimica.com | Pale brown crystals or off-white solid; turns reddish-brown in air nih.gov |
| Melting Point | Not specified in results | Not specified in results | 49-51 °C chemicalbook.com |
| Boiling Point | Not specified in results | Not specified in results | 226 °C chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
43192-07-0 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(9-10)5-7(6)2/h3-5,9-10H,1-2H3 |
InChI Key |
OMQHMQCZNLHYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NO)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dimethylphenylhydroxylamine and Its Analogues
Advanced Reduction Strategies for Nitroarene Precursors
The synthesis of aryl hydroxylamines, including 3,4-dimethylphenylhydroxylamine, predominantly starts from the corresponding nitroarene, 3,4-dimethylnitrobenzene. The key challenge lies in the selective partial reduction of the nitro group to the hydroxylamine (B1172632) stage, avoiding over-reduction to the corresponding aniline (B41778) (3,4-dimethylaniline). semanticscholar.orgindexcopernicus.com
Catalytic Transfer Hydrogenation Techniques
Catalytic transfer hydrogenation (CTH) represents a versatile and practical method for the reduction of nitroarenes. This technique avoids the use of high-pressure gaseous hydrogen, instead employing a hydrogen donor molecule in the presence of a heterogeneous or homogeneous catalyst.
For the reduction of dimethylnitrobenzene, palladium on carbon (Pd/C) is a commonly utilized catalyst. semanticscholar.orgindexcopernicus.com The reaction is typically performed in a solvent such as ethanol. semanticscholar.org The choice of hydrogen donor is critical for achieving selectivity. While various donors can be used, controlling the reaction conditions is paramount to halt the reduction at the hydroxylamine stage. Studies on the hydrogenation of dimethylnitrobenzene to dimethylaniline show that factors like temperature, substrate concentration, and hydrogen pressure significantly influence the reaction rate and conversion. semanticscholar.orgindexcopernicus.com For instance, an increase in temperature and hydrogen pressure generally leads to higher conversion rates. semanticscholar.org To favor the formation of the hydroxylamine, milder conditions and careful monitoring are essential.
p-Phenylenediamine analogues can be synthesized from 4-nitrodiphenylamine (B16768) through a one-step catalytic transfer hydrogenation process, which can be adapted for the condensation of a nitro compound with an alcohol using a Raney nickel catalyst, or with a ketone using a palladium catalyst. rsc.org Another approach involves a non-noble Co@C-N catalytic system, which has demonstrated high activity and selectivity in the hydrogenation of various unsaturated bonds using isopropanol (B130326) as the hydrogen source without base additives. nih.gov
Table 1: Representative Conditions for Catalytic Hydrogenation of Dimethylnitrobenzene This table is based on data for the full reduction to aniline, illustrating typical parameters that would be modified for selective hydroxylamine synthesis.
| Catalyst | Hydrogen Source | Temperature Range | Pressure Range | Solvent | Reference |
| 5% Pd/C | H₂ Gas | 343–403 K | 4–10 bar | Ethanol | semanticscholar.orgindexcopernicus.com |
| Raney Ni | Alcohol | Not Specified | Not Specified | Not Specified | rsc.org |
| Co@C-N | Isopropanol | Not Specified | Not Specified | Not Specified | nih.gov |
Electrochemical Reduction Protocols and Controlled pH Environments
Electrochemical reduction offers a sustainable and highly controllable alternative for the synthesis of aryl hydroxylamines from nitroarenes. nih.gov This method allows for precise control over the reducing power by adjusting the applied potential at the cathode, which can prevent over-reduction to the amine. The process is sensitive to the pH of the electrolyte, as the reaction mechanism involves proton transfer steps.
The electrochemical reduction of nitroaromatic compounds like dinitrotoluene (DNT) has been studied extensively. dtic.mil In various solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (AN), the initial step is a reversible one-electron transfer to form a radical anion. montana.edu Subsequent steps can involve the addition of more electrons and protons. By carefully controlling the cathode potential and the availability of protons (pH), the reaction can be stopped at the hydroxylamine stage. For example, the reduction of nitrobenzene (B124822) to aniline can be achieved with high selectivity using water as the proton and electron source, highlighting the green potential of this method. nih.govnih.gov A bimetallic NiS₂/Fe₃S₄ nanocomposite has also been reported as an efficient catalyst for the electrochemical reduction of nitrobenzene. rsc.org
The general pathway involves a four-electron, four-proton reduction. Maintaining a controlled pH environment is crucial because acidic conditions can favor the rearrangement of the phenylhydroxylamine product to aminophenols, while strongly basic conditions might lead to other side reactions.
Novel Reductants and Reaction Condition Optimization
Recent research has focused on developing novel, highly selective reducing agents and optimizing reaction conditions to improve the synthesis of aryl hydroxylamines. An iodide-catalyzed reduction method using hypophosphorous acid (H₃PO₂) or phosphorous acid (H₃PO₃) has been shown to be effective for the chemoselective reduction of nitroarenes. acs.org This system offers a practical alternative to many traditional metal-based reductions.
Organocatalysis also presents a modern, metal-free approach. For example, phenyl(2-quinolyl)methanol has been used as an organocatalyst with sodium borohydride (B1222165) as the stoichiometric reductant for the chemoselective reduction of nitroarenes to their corresponding anilines, with conditions that could potentially be tuned for hydroxylamine synthesis. acs.org The use of sodium borohydride in the presence of charcoal in a water-THF mixture is another method reported to reduce various nitroarenes with high yields. acs.org These novel methods often provide advantages in terms of functional group tolerance and milder reaction conditions. researchgate.net
Alkylation and Arylation Routes for Hydroxylamine Derivatives
Once the hydroxylamine core is synthesized, its N-H and O-H groups offer sites for further functionalization. Alkylation and arylation reactions provide access to a diverse range of N- and O-substituted hydroxylamine analogues, which are valuable intermediates in organic synthesis.
Palladium-Catalyzed Coupling Reactions for O-Substituted Phenylhydroxylamines
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-O bonds, enabling the synthesis of O-aryl and O-alkyl hydroxylamines. A Pd-catalyzed O-arylation of ethyl acetohydroximate, serving as a hydroxylamine equivalent, has been developed for reactions with aryl chlorides, bromides, and iodides, offering a broad substrate scope. organic-chemistry.org Similarly, N-hydroxyphthalimides can be arylated with triphenyl phosphites using a palladium catalyst to yield N-aryloxyimides. rsc.org
Tandem reactions catalyzed by palladium have been used to create complex molecules from O-substituted hydroxylamine precursors. For instance, O-homoallylhydroxylamines react with aryl bromides in the presence of a palladium catalyst (Pd₂(dba)₃), a ligand (Xantphos), and a base (NaOt-Bu) to form N-aryl-3-arylmethylisoxazolidines in good yields. acs.org The choice of ligand is critical in these transformations.
Table 2: Palladium-Catalyzed O-Arylation/Alkylation of Hydroxylamine Derivatives
| Hydroxylamine Source | Coupling Partner | Catalyst | Ligand | Base | Product Type | Reference |
| O-Homoallylhydroxylamine | Aryl Bromide | Pd₂(dba)₃ | Xantphos | NaOt-Bu | N-Aryl-3-arylmethylisoxazolidine | acs.org |
| Ethyl Acetohydroximate | Aryl Halides | Not Specified | Not Specified | Not Specified | O-Arylhydroxylamine | organic-chemistry.org |
| N-Hydroxyphthalimide | Triphenyl Phosphite | Palladium | Not Specified | Not Specified | N-Aryloxyimide | rsc.org |
N-Substitution Reactions: Mechanistic Considerations and Selectivity
The hydroxylamine group contains two nucleophilic centers: the nitrogen and the oxygen atom. The selectivity of alkylation and arylation reactions (N- vs. O-substitution) is a key mechanistic consideration. Generally, N-alkylation is favored when reacting hydroxylamines with alkylating agents. wikipedia.org However, achieving mono-alkylation can be challenging as di-alkylation can occur. wikipedia.org For selective O-alkylation, the hydroxyl group must typically be deprotonated first using a strong base. wikipedia.org
Palladium-catalyzed N-arylation has emerged as a mild and efficient method for creating N-arylhydroxylamines. strath.ac.uk A significant breakthrough in this area is the use of the bis-pyrazole phosphine (B1218219) ligand, BippyPhos, with a palladium catalyst. organic-chemistry.orgacs.org This system effectively couples a variety of hydroxylamines with aryl bromides, chlorides, and iodides at 80 °C in toluene (B28343) with cesium carbonate as the base, producing N-arylhydroxylamines in good to excellent yields. organic-chemistry.orgacs.org This method shows broad functional group tolerance and represents a significant improvement over older copper-catalyzed methods. organic-chemistry.org
Iridium-catalyzed reactions have also been employed. For instance, N-substituted hydroxylamines like aroyloxy- or acyloxycarbamates can act as amino sources in the iridium-catalyzed direct C-H amidation of arenes to produce N-substituted arylamines. acs.org
Derivatization Strategies for Synthetic Intermediates
The functionalization of the phenylhydroxylamine core is a key strategy for modifying its chemical properties. By adding specific groups to the nitrogen atom, researchers can create a diverse range of derivatives with tailored reactivity and stability.
Synthesis of N-Acyl Substituted Phenylhydroxylamines
N-Acyl substituted phenylhydroxylamines are a significant class of derivatives, often synthesized for their utility as analytical reagents. cdnsciencepub.com The general method for their preparation involves the reaction of a phenylhydroxylamine with an acyl chloride. This reaction is typically carried out by the slow addition of the acid chloride to the phenylhydroxylamine. cdnsciencepub.com The acyl group's nature can influence the resulting compound's stability and its ability to form complexes with metal ions. cdnsciencepub.com
A variety of acyl groups can be introduced, leading to derivatives with different properties. For instance, N-benzoylphenylhydroxylamine has been established as a valuable organoanalytical reagent for the determination of several metals, including iron, copper, and titanium. cdnsciencepub.com Studies have shown that while the stability of metal complexes increases with the basicity of the reagent, the ability to precipitate these complexes is highly dependent on the specific acyl group attached. cdnsciencepub.com Derivatives with unsaturated five-membered rings, such as furoyl or thenoyl groups, have been noted to produce more sensitive colorimetric reactions in alcoholic solutions, making them preferable for certain colorimetric determinations. cdnsciencepub.com
Table 1: Examples of N-Acyl Substituents for Phenylhydroxylamines
| Acyl Group | Chemical Formula | Precursor Acid Chloride |
| Acetyl | CH₃CO- | Acetyl chloride |
| Benzoyl | C₆H₅CO- | Benzoyl chloride |
| Hexanoyl | C₅H₁₁CO- | Hexanoyl chloride |
| Cyclohexanoyl | C₆H₁₁CO- | Cyclohexanoyl chloride |
| Furoyl | C₄H₃OCO- | Furoyl chloride |
| Thenoyl | C₄H₃SCO- | Thenoyl chloride |
The synthesis of these derivatives is foundational for exploring their application in analytical chemistry, where the acyl group can be fine-tuned to optimize performance for specific metal ion detection. cdnsciencepub.com
Generation of N-Nitroso-N-phenylhydroxylamine Derivatives
The generation of N-nitroso-N-phenylhydroxylamine derivatives, famously including the ammonium (B1175870) salt known as "cupferron," is another critical derivatization strategy. tandfonline.com These compounds are widely used as analytical reagents and polymerization inhibitors. The synthetic pathway typically begins with the reduction of a nitroarene, such as nitrobenzene, to form the corresponding phenylhydroxylamine intermediate. google.com
The synthesis generally follows a two-step process:
Reduction of Nitroarene: The starting nitro compound is reduced to yield the phenylhydroxylamine. A common method involves using zinc powder in an aqueous or alcoholic medium with an ammonium salt. google.comchemicalbook.comorgsyn.org
Nitrosation: The resulting phenylhydroxylamine intermediate is then subjected to nitrosation. This can be achieved by reacting it with alkyl nitrites (like isoamyl nitrite) under acidic conditions or through other nitrosating agents to form the N-nitroso derivative. To obtain the stable ammonium salt (cupferron), the reaction is performed in the presence of ammonia (B1221849). google.com
A patented process for synthesizing N-nitroso-N-phenylhydroxylamine ammonium salt involves reducing nitrobenzene with zinc powder and then reacting the intermediate with a nitroso ester to yield the final product with high purity and yield. google.com
Table 2: General Steps for Synthesis of N-Nitroso-N-phenylhydroxylamine Ammonium Salt
| Step | Description | Key Reagents |
| 1 | Reduction | Nitrobenzene, Zinc Powder, Ammonium Chloride |
| 2 | Nitrosation | Phenylhydroxylamine intermediate, Alkyl Nitrite or Nitroso Ester |
| 3 | Salt Formation | Reaction with ammonia to form the ammonium salt |
| 4 | Purification | Crystallization or recrystallization from a suitable solvent |
The N-nitroso functional group imparts specific reactivity, allowing these derivatives to act as a source of nitrosonium (NO⁺) ions, which facilitates various chemical reactions, including the nitrosation of other substrates.
Chemo- and Regioselective Synthesis Approaches
Achieving selectivity is a paramount challenge in the synthesis of phenylhydroxylamines and their isomers. Chemo-selectivity involves targeting a specific functional group in a molecule with multiple reactive sites, while regio-selectivity concerns directing a reaction to a specific position on a molecule.
The selective reduction of nitroarenes to N-arylhydroxylamines is a classic example of a chemo-selective challenge. researchgate.netmdpi.com The primary difficulty lies in stopping the reduction at the hydroxylamine stage without proceeding to the thermodynamically more stable amine. mdpi.com Various heterogeneous catalytic systems have been developed to achieve this, often employing inhibitors to prevent over-reduction. researchgate.net Bayesian optimization has even been used to streamline reaction conditions in microreactors to maximize the yield of phenylhydroxylamine derivatives. researchgate.net
Stereochemical Control in Phenylhydroxylamine Synthesis
For the parent compound, this compound, there are no chiral centers, making stereochemical control of its synthesis not applicable. However, the principles of stereocontrol become critically important when synthesizing more complex, chiral derivatives from this scaffold.
General strategies for stereochemical control include:
Substrate Control: Existing stereochemistry within a molecule can influence the stereochemical outcome of a new stereocenter being formed elsewhere in the same molecule. youtube.com
Auxiliary Control: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemistry of a subsequent reaction. After serving its purpose, the auxiliary is removed. youtube.com
An example of this principle in a related class of compounds is the synthesis of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective dopamine (B1211576) D4 receptor ligand. nih.gov In such cases, a specific enantiomer (the R or S configuration) can exhibit significantly different biological activity. nih.gov The synthesis of a single, desired enantiomer requires precise stereochemical control, often employing chiral auxiliaries or stereoselective catalysts.
Synthetic Pathways to Specific Isomeric Forms
The synthesis of a specific positional isomer of a substituted phenylhydroxylamine, such as the 3,4-dimethyl variant, is fundamentally controlled by the choice of the starting material. To produce this compound, the synthetic route must begin with 3,4-dimethylnitrobenzene. The subsequent reduction of the nitro group selectively yields the desired hydroxylamine isomer. chemicalbook.commdpi.com
The general and widely used method for this transformation is the reduction of the corresponding nitroarene. orgsyn.orgrsc.org For example, the reduction of nitrobenzene using zinc dust and ammonium chloride is a classic laboratory procedure to prepare phenylhydroxylamine. orgsyn.org This same principle applies directly to substituted nitroarenes.
Furthermore, the regiochemistry of the starting hydroxylamine is crucial for subsequent reactions. A novel strategy for the regioselective synthesis of 2-aminophenols proceeds from N-arylhydroxylamines via a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov This demonstrates that the initial substitution pattern on the aromatic ring (e.g., the 3,4-dimethyl groups) dictates the outcome of further transformations, highlighting the importance of securing the correct isomeric form from the outset. nih.gov
Reaction Mechanisms and Reactivity of 3,4 Dimethylphenylhydroxylamine
Acid-Catalyzed Rearrangements
In the presence of strong acids, 3,4-Dimethylphenylhydroxylamine undergoes significant structural reorganization, primarily through the well-documented Bamberger rearrangement. This process is dictated by the formation and subsequent reaction of highly reactive cationic intermediates.
The Bamberger rearrangement is a classic reaction in organic chemistry involving the acid-catalyzed conversion of N-phenylhydroxylamines to aminophenols. wikipedia.orgchemeurope.comscribd.com For this compound, this rearrangement leads to the formation of 4-amino-2,3-dimethylphenol. The mechanism is initiated by the protonation of the hydroxylamine (B1172632). wikipedia.orgwikipedia.org While N-protonation is kinetically favored, it is an unproductive pathway. wikipedia.org The key step is the O-protonation of the hydroxylamino group, which creates a good leaving group (water) and facilitates the formation of a critical intermediate. wikipedia.orgwikipedia.org
The rate-determining step is generally considered to be the unimolecular dissociation of the O-protonated hydroxylamine to form a nitrenium ion. researchgate.netresearchgate.net This intermediate is then attacked by a nucleophile, typically water from the aqueous acidic medium, at the para position relative to the nitrogen, followed by deprotonation to yield the final aminophenol product. wikipedia.orgyoutube.com
The presence of the two methyl groups on the aromatic ring significantly influences the reaction. Substituent effects in the Bamberger rearrangement are well-studied, with electron-donating groups generally accelerating the reaction by stabilizing the positive charge of the nitrenium ion intermediate. researchgate.netresearchgate.net The methyl groups at the 3- and 4-positions of this compound exert a positive inductive (+I) and hyperconjugative effect, which helps to stabilize the arylnitrenium ion. However, steric factors can also play a role; substituents at the ortho position can sterically accelerate the rearrangement. researchgate.netresearchgate.net In the case of this compound, the para position is unsubstituted, allowing for regioselective attack by the nucleophile.
Kinetic studies on various phenylhydroxylamines have shown that the reaction follows an SN1 mechanism, with positive entropy of activation (ΔS‡) values and a negative Hammett reaction constant (ρ) of -3.19, indicating the development of a positive charge in the transition state. researchgate.netresearchgate.net
Table 1: Influence of Substituents on Bamberger Rearrangement
| Substituent Position | Electronic Effect | Steric Effect | Impact on Rate |
|---|---|---|---|
| Electron-donating (e.g., methyl) | Stabilizes nitrenium ion | - | Accelerates |
| Electron-withdrawing | Destabilizes nitrenium ion | - | Decelerates |
| Ortho | Can be electron-donating/withdrawing | Can cause steric acceleration | Varies; often accelerates |
This table presents generalized substituent effects applicable to the Bamberger rearrangement.
The arylnitrenium ion is the cornerstone intermediate in the Bamberger rearrangement, and its generation and reactivity dictate the outcome of the reaction.
Arylnitrenium ions (ArNH⁺) are highly electrophilic species characterized by a dicoordinate nitrogen atom with a positive charge. macsos.com.aunih.gov In the context of the Bamberger rearrangement, the 3,4-dimethylphenylnitrenium ion is generated via the heterolytic cleavage of the N-O bond in the O-protonated this compound. wikipedia.orgresearchgate.net The positive charge on the nitrogen is delocalized into the aromatic ring, creating resonant carbocationic character, particularly at the ortho and para positions. macsos.com.au This delocalization is enhanced by the electron-donating methyl groups.
The reactivity of the arylnitrenium ion is dominated by its electrophilicity. nih.gov It readily reacts with available nucleophiles. In the aqueous acidic medium of the Bamberger rearrangement, water is the primary nucleophile, attacking the ring to form the aminophenol product. wikipedia.org The generation of arylnitrenium ions is not limited to hydroxylamine rearrangement; they can also be formed from the photolysis of aryl azides or the decomposition of N-chloroanilines. macsos.com.auacs.org
Due to their high reactivity and short lifetimes, arylnitrenium ions are studied using specialized techniques. Trapping studies involve the use of potent nucleophiles to intercept the ion, providing evidence for its existence and information about its selectivity. acs.org
Laser flash photolysis (LFP) is a powerful method for the direct observation and characterization of transient species like nitrenium ions. acs.org By irradiating a suitable precursor, such as an arylazide, with a short laser pulse, the corresponding nitrenium ion can be generated and its properties studied in real-time. acs.orgscispace.com These studies allow for the determination of the ion's lifetime, which can range from nanoseconds to microseconds depending on its structure and the solvent environment. acs.orgruhr-uni-bochum.de LFP experiments have also been crucial in determining the pKa values of arylnitrenium ions, providing insight into their acid-base properties. acs.org For example, studies have shown that arylnitrenium ions are very weak acids in water (deprotonating to a singlet nitrene) and also weak bases (accepting a proton to form a dication). acs.org
Role of Nitrenium Ion Intermediates in Rearrangement Pathways
Oxidative Transformations
Beyond acid-catalyzed rearrangements, this compound can undergo oxidation, a transformation that modifies the nitrogen-containing functional group.
The anodic oxidation of N-arylhydroxylamines provides a pathway to the corresponding nitrosoarenes. In the case of this compound, electrochemical oxidation at an electrode, such as glassy carbon, leads to the formation of 3,4-dimethylnitrosobenzene. rsc.org This process involves the removal of electrons from the hydroxylamine molecule.
The general mechanism for the electrochemical oxidation of hydroxylamine derivatives involves an initial one-electron transfer to form a radical cation. researchgate.netmdpi.com This is followed by deprotonation and a subsequent electron transfer to yield the nitroso derivative. The oxidation potential is influenced by the substituents on the aromatic ring. nih.govresearchgate.net The electron-donating methyl groups in this compound would be expected to lower the oxidation potential compared to unsubstituted phenylhydroxylamine, making it easier to oxidize.
Cyclic voltammetry is a key technique used to study these transformations. rsc.orgnih.gov It provides information on the oxidation potentials and the reversibility of the electron transfer steps. Controlled-potential electrolysis can then be used for the preparative synthesis of the nitroso compound from the hydroxylamine precursor. rsc.orgnih.gov
Table 2: Summary of Compound Names
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₈H₁₁NO |
| 4-amino-2,3-dimethylphenol | C₈H₁₁NO |
| 3,4-dimethylnitrosobenzene | C₈H₉NO |
| Phenylhydroxylamine | C₆H₇NO |
| Aminophenol | C₆H₇NO |
| Water | H₂O |
| Arylnitrenium ion | [ArNH]⁺ |
| N-chloroanilines | C₆H₆ClN |
Chemical Oxidation Pathways and Product Diversification
The oxidation of this compound can lead to a variety of products, with the specific outcome often dependent on the oxidizing agent and reaction conditions. A primary oxidation pathway involves the conversion of the hydroxylamine to the corresponding nitroso compound, 3,4-dimethylnitrosobenzene. This transformation represents a two-electron oxidation process.
Analogous to the oxidation of other substituted phenylhydroxylamines, radical species can also be formed. For instance, the oxidation of N-phenylhydroxylamine can produce the phenylhydronitroxide radical. nih.gov Similarly, the oxidation of the structurally related 3,4-dihydroxyphenylacetaldehyde (B32087) has been shown to yield a semiquinone radical and an ortho-quinone. nih.gov By analogy, the oxidation of this compound could potentially generate radical intermediates, contributing to a diversity of reaction products. The presence of the electron-donating methyl groups on the aromatic ring would likely influence the stability and subsequent reactions of these intermediates.
Reductive Transformations
The hydroxylamine moiety of this compound is susceptible to reduction, leading to the formation of the corresponding aniline (B41778) or other reduced species.
Further Electrochemical Reduction to Anilines
Electrochemical methods offer a controlled approach to the reduction of arylhydroxylamines. The electrochemical reduction of this compound is expected to yield 3,4-dimethylaniline (B50824). This process involves the input of electrons to the hydroxylamine molecule, typically at a cathode surface. The reaction generally proceeds more readily in acidic conditions, which facilitate the departure of the hydroxyl group as a water molecule. orientjchem.org
Studies on the electrochemical reduction of nitrobenzene (B124822) have shown that at low pH, the complete reduction to aniline is favored, while at higher pH, the reaction may stop at the hydroxylamine stage. orientjchem.org This suggests that by controlling the pH of the electrochemical cell, it is possible to selectively reduce this compound to 3,4-dimethylaniline. The use of redox mediators, such as polyoxometalates, has also been shown to improve the selectivity of the electrochemical reduction of substituted nitroarenes to their corresponding anilines, a principle that could be applied to the reduction of hydroxylamines. nih.govnih.gov
Catalytic Hydrogenation and Chemo-selectivity
Catalytic hydrogenation is a widely used method for the reduction of various functional groups. The reduction of this compound to 3,4-dimethylaniline can be achieved using a heterogeneous catalyst, such as platinum on carbon (Pt/C), and a source of hydrogen. nih.govmdpi.com
Achieving high chemoselectivity in the hydrogenation of substituted aryl compounds is a significant challenge. nih.gov In the context of reducing a molecule like this compound, the goal is to selectively reduce the hydroxylamine group without altering other functionalities that might be present on the molecule. The choice of catalyst, solvent, and reaction conditions plays a crucial role in controlling the selectivity of the hydrogenation process. nih.govmdpi.com For instance, in the related hydrogenation of nitroarenes to arylhydroxylamines, the use of specific inhibitors or additives is often necessary to prevent over-reduction to the aniline. mdpi.comnih.gov Conversely, for the complete reduction of the hydroxylamine to the aniline, conditions that favor this transformation would be selected.
Nucleophilic and Electrophilic Reactivity Patterns
The nitrogen atom of the hydroxylamine group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a variety of reactions with electrophilic species.
Reactivity with Carbonyl Compounds and Imine Formation
This compound, as a primary amine derivative, can react with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is a classic example of nucleophilic addition to a carbonyl group. The reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate called a carbinolamine. tcichemicals.com Subsequent elimination of a water molecule from the carbinolamine leads to the formation of the C=N double bond of the imine.
The general mechanism for imine formation is as follows:
Nucleophilic attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine (iminium ion).
Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product.
| Reactant 1 | Reactant 2 | Product |
| This compound | Aldehyde (R-CHO) | N-(Alkylidene)-3,4-dimethylphenylhydroxylamine |
| This compound | Ketone (R-CO-R') | N-(Alkylidene)-3,4-dimethylphenylhydroxylamine |
Table 1: General Reaction Scheme for Imine Formation
Participation in C-N Bond Formation Reactions
Beyond imine formation, this compound can participate in other carbon-nitrogen (C-N) bond formation reactions, which are fundamental in organic synthesis. These reactions are crucial for the construction of a wide array of nitrogen-containing compounds. tcichemicals.com
While specific examples detailing the participation of this compound in modern cross-coupling reactions are not extensively documented, its structural features suggest potential reactivity in such transformations. For instance, the N-H bond of the hydroxylamine could potentially undergo reactions analogous to the Buchwald-Hartwig amination, which couples amines with aryl halides in the presence of a palladium catalyst to form a new C-N bond. tcichemicals.com
Furthermore, the nucleophilic nature of the nitrogen atom suggests it could react with various electrophilic carbon sources. An example of a C-N bond formation involving a related compound, N-phenylhydroxylamine, is its reaction with bisulfite under anaerobic conditions, which leads to the formation of aminosulfonic acid derivatives through nucleophilic attack. nih.gov This highlights the potential for this compound to engage in similar C-N bond-forming processes with suitable electrophiles. The development of new catalytic systems, such as those based on nickel hydride for hydroamination, continues to expand the toolkit for C-N bond formation, and could potentially be applied to substrates like this compound. rsc.org
Radical Chemistry of Phenylhydroxylamines
The radical chemistry of phenylhydroxylamines is a pivotal area of study, offering insights into their mechanisms of action as antioxidants and their roles in various chemical transformations. The formation of radical species is central to the chemical reactivity of these compounds.
Formation and Reactivity of Radical Species
Phenylhydroxylamines, including this compound, can form radical species through several pathways. A primary mechanism involves the homolytic cleavage of the N-O bond or the abstraction of a hydrogen atom from the hydroxyl or amino group. The presence of substituents on the phenyl ring significantly influences the stability and reactivity of the resulting radicals.
The formation of radicals from hydroxylamines can be initiated by various means, including interaction with other radicals, metal-catalyzed reactions, or autoxidation. For instance, the reaction of hydroxylamines with an azo initiator can lead to the formation of radical species. In the case of substituted phenols, which share some structural similarities with phenylhydroxylamines, radical formation has been observed to be influenced by the nature of the substituents. For example, chlorine substitution has been shown to favor radical formation on copper oxide surfaces.
Once formed, the aminoxyl radical (Ar-NHO•) or the nitroxide radical (Ar-NH•O) can undergo various reactions. These radicals are key intermediates in the antioxidant activity of phenylhydroxylamines. They can act as potent radical scavengers, terminating radical chain reactions. The antioxidative efficacy of hydroxylamines has been demonstrated in the oxidation of tetralin and linoleic acid micelles.
The reactivity of the radical species is also dependent on the specific structure of the phenylhydroxylamine. It has been suggested that the active site for radical scavenging in hydroxylamines is not limited to the hydroxyl hydrogen but can also involve allylic hydrogen atoms if present. In the context of 4-dimethylaminophenol, a related compound, the corresponding phenoxyl radical is known to be unstable and can decay through disproportionation to yield the parent phenol (B47542) and a quinonimine. This highlights a potential reaction pathway for radicals derived from substituted phenylhydroxylamines.
No direct experimental data was found for the formation and reactivity of radical species from this compound. The following table is based on the general reactivity of phenylhydroxylamines and related compounds.
| Radical Formation Pathway | Description | Potential Reactivity of Resulting Radical | Supporting Evidence from Analogs |
| Hydrogen Abstraction | Abstraction of a hydrogen atom from the -OH or -NH group by another radical species. | Radical scavenging, termination of radical chains. | Hydroxylamines show potent antioxidative activity. |
| Metal-Catalyzed Oxidation | Oxidation by transition metal ions leading to the formation of aminoxyl or nitroxide radicals. | Can initiate or participate in further redox reactions. | Hydroxylamine derivatives can react via polar and radical pathways in the presence of transition-metal catalysts. |
| Autoxidation | Spontaneous oxidation in the presence of oxygen, particularly at higher pH. | Formation of various oxidation products. | 4-Dimethylaminophenol readily autoxidizes, especially in the presence of oxyhemoglobin. |
ESR Spectroscopic Insights into Radical Intermediates
The ESR spectrum of a radical provides information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants (hfcs). For radicals derived from phenylhydroxylamines, the primary hyperfine couplings are expected to be with the nitrogen nucleus (¹⁴N) and the protons of the phenyl ring and the N-H and O-H groups.
In a study of the autoxidation of 4-dimethylaminophenol, the resulting 4-(N,N-dimethylamino)phenoxyl radical was identified by EPR spectroscopy. For radicals derived from other hydroxylamines, ESR studies have helped to elucidate the structure of the radical species formed during their antioxidant activity.
The g-value, another parameter obtained from an ESR spectrum, can help in identifying the type of radical (e.g., carbon-centered vs. oxygen-centered). For instance, in a study of substituted benzenes, it was noted that chlorine-substituted radicals had higher g-values at lower temperatures.
No specific ESR spectroscopic data for radical intermediates of this compound was found. The following table presents hypothetical hyperfine coupling constants based on data from analogous compounds and general principles of ESR spectroscopy.
| Radical Species | Hypothetical Hyperfine Coupling Constants (Gauss) | Expected g-value | Basis of Estimation |
| 3,4-Dimethylphenylaminoxyl Radical | a(N) ≈ 9-12 Ga(Hortho) ≈ 2-4 Ga(Hmeta) ≈ 1-2 Ga(Hpara-like) ≈ 5-7 Ga(CH₃) ≈ 0.5-1.5 G | ~2.005-2.006 | Based on values for substituted |
Computational Chemistry and Theoretical Modeling of 3,4 Dimethylphenylhydroxylamine
Quantum Chemical Approaches
Quantum chemical approaches are fundamental to understanding the intrinsic properties of 3,4-Dimethylphenylhydroxylamine. By solving approximations to the Schrödinger equation, these methods yield detailed information about the molecule's geometry, energy, and electronic distribution.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized molecules like this compound. mdpi.com DFT methods are routinely used to determine the equilibrium geometry (bond lengths and angles) and the ground-state energy of the molecule.
The process involves an optimization algorithm that systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For aromatic compounds and their derivatives, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with various exchange-correlation functionals, are particularly popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used example that has demonstrated reliability for a vast range of chemical systems. science.govnih.gov Calculations on related aromatic amines and coumarin (B35378) derivatives have successfully employed B3LYP to predict molecular structures and energies. nih.govresearchgate.net For this compound, a DFT/B3LYP calculation would provide the optimized structure, total electronic energy, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity.
Table 1: Selected Density Functionals for Molecular Calculations
| Functional | Type | Common Applications |
|---|---|---|
| B3LYP | Hybrid-GGA | Geometries, energies, vibrational frequencies of organic molecules. science.govgrafiati.com |
| PBE0 | Hybrid-GGA | Similar to B3LYP, often used for solid-state and organic systems. nih.gov |
| M06-2X | Hybrid-meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. nih.gov |
| ωB97X-D | Range-separated hybrid with dispersion correction | Systems where long-range interactions and dispersion are important. nih.govresearcher.life |
This table is generated based on common practices in computational chemistry and is not exhaustive.
Coupled-Cluster Theory (CCSD(T)) for High-Accuracy Electronic Structure
For calculations demanding very high accuracy, coupled-cluster (CC) theory is the method of choice. ulsu.rursc.org The CCSD(T) method, which includes single and double excitations iteratively and adds the effect of triple excitations perturbatively, is often referred to as the "gold standard" of quantum chemistry for its ability to produce highly accurate energies for small to medium-sized molecules near their equilibrium geometry. wikipedia.orgarxiv.orgscispace.com
Due to its significant computational expense, which scales rapidly with the size of the system, CCSD(T) is not typically used for full geometry optimizations of molecules the size of this compound. arxiv.orgumich.edu Instead, it is most often employed to calculate single-point energies on geometries optimized with a less costly method, such as DFT. This approach provides a benchmark energy value that can be used to gauge the accuracy of different DFT functionals and basis sets. arxiv.org For this compound, a CCSD(T) calculation would yield a highly reliable electronic energy, serving as a reference point for understanding its thermodynamic properties.
Basis Set Selection and Computational Methodologies
The accuracy of any quantum chemical calculation is dependent on both the theoretical method (like DFT or CCSD(T)) and the basis set used to represent the atomic orbitals. chemistryviews.org A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to build the molecular orbitals.
The choice of basis set is a compromise between desired accuracy and computational feasibility. umich.edu Several families of basis sets are commonly used:
Pople-style basis sets : These are denoted as X-YZG. Examples include 6-31G(d,p) and 6-311G(d,p). computabio.com The numbers describe how many Gaussian functions are used for core and valence orbitals. The letters in parentheses indicate the addition of polarization functions (e.g., d on heavy atoms, p on hydrogens) which are crucial for describing anisotropic electron density in bonded systems. computabio.com
Correlation-consistent basis sets : Developed by Dunning and coworkers, these are denoted as cc-pVnZ (correlation-consistent polarized Valence n-Zeta), where n can be D (double), T (triple), Q (quadruple), etc. numberanalytics.com These sets are designed to systematically converge towards the complete basis set limit. For calculations involving anions or excited states, augmented versions (aug-cc-pVnZ) that include diffuse functions are recommended to better describe loosely bound electrons. nih.govnumberanalytics.com
Karlsruhe "def2" basis sets : This family (e.g., def2-SVP, def2-TZVP) is well-regarded for its balanced performance across the periodic table, especially in DFT calculations. numberanalytics.com
For a molecule like this compound, a common and effective methodology would be to perform geometry optimization and frequency calculations using the B3LYP functional with a Pople-style 6-31G(d) or a larger 6-311G(d,p) basis set. mdpi.comcomputabio.com To obtain more accurate energies, single-point energy calculations could then be performed with a larger correlation-consistent basis set, such as aug-cc-pVTZ, and potentially benchmarked with CCSD(T). nih.govnumberanalytics.com
Table 2: Common Basis Sets in Computational Chemistry
| Basis Set | Description | Key Features |
|---|---|---|
| STO-3G | Minimal basis set | Very fast, but low accuracy; primarily of historical interest. mit.edu |
| 6-31G(d) | Split-valence with polarization | A good balance of cost and accuracy for geometries of organic molecules. computabio.com |
| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions | Improved accuracy for energies and properties, better for anions. |
| cc-pVTZ | Correlation-consistent triple-zeta | Designed for systematically improving correlated calculations. |
| aug-cc-pVTZ | Augmented cc-pVTZ | Includes diffuse functions; essential for anions, excited states, and weak interactions. nih.govnumberanalytics.com |
| def2-TZVP | Karlsruhe triple-zeta valence with polarization | A robust and efficient basis set for DFT calculations across the periodic table. numberanalytics.com |
This table provides a summary of representative basis sets and their typical applications.
Reaction Mechanism Simulations
Computational chemistry is invaluable for elucidating reaction mechanisms, especially for processes involving unstable intermediates like nitrenium ions.
Characterization of Transition States and Activation Energies
The conversion of this compound to its corresponding nitrenium ion involves the cleavage of the N-O bond. nih.govrsc.org This process, like all chemical reactions, must proceed through a high-energy transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the minimum energy reaction path. jh.edunih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.
Computationally, transition states are located using specialized algorithms that search for a geometry with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. jh.edu Once the TS structure is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located TS correctly connects the reactant (this compound) and the product (3,4-dimethylphenylnitrenium ion and a hydroxide (B78521) ion). jh.edu For the heterolytic cleavage of the N-O bond in a hydroxylamine (B1172632) derivative, computational studies can precisely map the energy profile, providing the activation energy for nitrenium ion formation. rsc.org
Modeling of Nitrenium Ion Stability and Reactivity in Aqueous Environments
The stability and reactivity of charged species like the 3,4-dimethylphenylnitrenium ion are profoundly influenced by their environment, particularly in a polar solvent like water. umn.edu Explicitly modeling a large number of solvent molecules is computationally prohibitive. Therefore, implicit solvent models are widely used to account for bulk solvent effects. q-chem.com
The Polarizable Continuum Model (PCM) is a popular and effective approach. q-chem.comwikipedia.org In PCM, the solute is placed within a molecule-shaped cavity embedded in a continuous dielectric medium representing the solvent. wikipedia.orgnih.gov The solute's electric field polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute, capturing the electrostatic component of solvation. q-chem.com Different variations of PCM exist, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM). q-chem.comwikipedia.org
By performing geometry optimizations and energy calculations using DFT in conjunction with a PCM method (e.g., B3LYP/6-311+G(d,p) with IEF-PCM for water), one can model the structure and stability of the 3,4-dimethylphenylnitrenium ion in an aqueous environment. umn.eduresearchgate.netresearchgate.net These calculations provide the aqueous-phase free energy of the ion, which is critical for understanding its thermodynamic stability and subsequent reactivity, such as its reactions with biological nucleophiles.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-dimethylphenylnitrenium ion |
Solvation Effects and Proton Transfer Mechanisms
The behavior of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these solvation effects, predicting how the presence of a solvent might alter the structure and reactivity of this compound.
Proton transfer is a fundamental chemical process. In the case of this compound, which contains both a hydroxyl and an amino group, intramolecular and intermolecular proton transfer events are conceivable. Theoretical calculations can map out the potential energy surfaces for these reactions, identifying the most likely pathways and the energy barriers involved. Studies on similar molecules, such as other hydroxylamine derivatives or substituted anilines, often employ Density Functional Theory (DFT) to model these mechanisms. These studies can reveal, for instance, whether proton transfer is more likely to occur from the hydroxyl group to the nitrogen atom or to a solvent molecule. The strength of intramolecular hydrogen bonds, which can be crucial in facilitating proton transfer, can also be quantified.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to observe the time-evolution of a molecular system, offering a dynamic picture of its behavior.
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape, or conformation, of this compound is not static. Rotations around single bonds, such as the C-N and N-O bonds, lead to a variety of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or other chemical reactants.
Furthermore, MD simulations can be used to study the intermolecular interactions between multiple this compound molecules or between the molecule and a solvent. These simulations can reveal the preferred modes of interaction, such as hydrogen bonding patterns and stacking interactions between the aromatic rings.
While specific data for this compound is not available, a hypothetical study could yield data similar to the following table, which illustrates the type of information that can be obtained from conformational analysis.
| Dihedral Angle | Energy (kcal/mol) | Population (%) |
| C-C-N-O | 0.0 | 65 |
| C-C-N-O | 180.0 | 30 |
| C-C-N-O | 60.0 | 5 |
| This is a hypothetical data table for illustrative purposes only. |
Simulating Chemical Processes at the Molecular Level
MD simulations can be extended to model chemical reactions. By combining quantum mechanics with molecular mechanics (QM/MM methods), it is possible to simulate reactions such as oxidation or decomposition of this compound at a molecular level. These simulations can provide detailed insights into the reaction mechanism, including the formation and breaking of chemical bonds and the role of the surrounding environment.
Machine Learning and AI in Chemical Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets.
Predictive Modeling of Reaction Outcomes and Selectivity
Although no specific ML models for reactions involving this compound are documented, the framework for creating such models exists. By training on a large dataset of reactions involving similar substituted anilines or hydroxylamines, an ML model could potentially predict the outcome and selectivity of a reaction involving this compound with a given set of reagents. These models learn complex relationships between the structures of reactants and the resulting products.
A hypothetical application could involve predicting the major product of an oxidation reaction, as illustrated in the table below.
| Reactant | Oxidizing Agent | Predicted Major Product | Confidence Score |
| This compound | Hydrogen Peroxide | 3,4-Dimethylnitrosobenzene | 0.85 |
| This compound | Potassium Permanganate | 3,4-Dimethylnitrobenzene | 0.78 |
| This is a hypothetical data table for illustrative purposes only. |
Data Analysis and Pattern Recognition in Spectroscopic Data
Machine learning algorithms are also adept at analyzing complex spectroscopic data, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra. An ML model could be trained to recognize the characteristic spectral features of this compound and its potential reaction products, aiding in their identification and quantification in complex mixtures. This approach can be particularly useful for high-throughput screening experiments where manual analysis of large numbers of spectra would be prohibitive.
Applications in Organic Synthesis As Intermediates and Reagents
Role in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast number of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. ijettjournal.org The development of efficient methods for the construction of these ring systems is a central theme in organic synthesis. While direct examples involving 3,4-Dimethylphenylhydroxylamine are not extensively documented in readily available literature, the reactivity of N-arylhydroxylamines in general provides a strong basis for its potential applications in this area.
Cascade and multicomponent reactions represent highly efficient strategies for the synthesis of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. nih.govresearchgate.netnih.govrsc.org These reactions often involve a series of intramolecular or intermolecular events that rapidly build molecular complexity. N-Arylhydroxylamines can participate in such sequences, often initiated by their nucleophilic character or by transformations of the hydroxylamine (B1172632) moiety. For instance, the nucleophilic nitrogen of an arylhydroxylamine could initiate a sequence by attacking an electrophilic center, followed by subsequent cyclization and rearrangement steps to yield intricate heterocyclic frameworks. Multicomponent reactions, which bring together three or more reactants in a single pot, offer another avenue for the application of this compound in constructing diverse heterocyclic libraries. nih.govnih.gov
Quinolizidine and indolizidine alkaloids are two important classes of nitrogen-containing heterocycles that are constituents of many natural products with a wide range of biological activities. ijettjournal.orgnih.govnih.gov The synthesis of these bicyclic systems is a significant challenge in organic chemistry. General strategies for the synthesis of these alkaloids often involve the formation of key C-N bonds and subsequent cyclization reactions. While specific methods employing this compound for the synthesis of quinolizidines and indolizidines are not prominently reported, the analogous reactivity of other N-arylhydroxylamines suggests its potential as a precursor. For example, intramolecular cyclization strategies involving a suitably functionalized N-(3,4-dimethylphenyl)hydroxylamine derivative could, in principle, lead to the core structures of these alkaloids.
Precursors for Specialized Organic Functional Groups
Beyond its role in heterocycle synthesis, this compound serves as a valuable precursor for the introduction of other important nitrogen- and oxygen-containing functional groups into organic molecules.
Hydroxamic acids and their derivatives, known as hydroxamates, are a class of compounds characterized by the -C(=O)N(OH)R functional group. They are of significant interest due to their diverse biological activities, including their use as enzyme inhibitors. nih.govunimi.itscience.gov The synthesis of hydroxamates can be achieved through the acylation of hydroxylamines. nih.govunimi.itgoogle.com In this context, this compound can be readily acylated with various acylating agents, such as acyl chlorides or activated carboxylic acids, to furnish the corresponding N-(3,4-dimethylphenyl)hydroxamates. The specific substitution pattern on the aromatic ring can influence the properties and reactivity of the resulting hydroxamate.
| Reactant 1 | Reactant 2 | Product |
| This compound | Acyl Chloride (R-COCl) | N-(3,4-Dimethylphenyl)-N-hydroxy-R-carboxamide |
| This compound | Carboxylic Acid (R-COOH) + Coupling Agent | N-(3,4-Dimethylphenyl)-N-hydroxy-R-carboxamide |
Table 1: General Synthesis of Hydroxamates from this compound
The reactivity of this compound can be fine-tuned through derivatization of the hydroxylamine functionality. Protection of the oxygen or nitrogen atom, or conversion to other reactive species, can enhance its utility in subsequent synthetic transformations. For instance, O-alkylation or O-acylation can modify the nucleophilicity of the nitrogen atom and influence the regioselectivity of its reactions. Such derivatization strategies are crucial for directing the outcome of complex synthetic sequences and for introducing specific functionalities into a target molecule.
Electrochemistry in Catalytic Organic Synthesis
Electrochemical methods in organic synthesis offer a green and powerful alternative to traditional chemical redox reactions, as they utilize electrons as traceless reagents. academie-sciences.fr The electrochemical behavior of hydroxylamine and its derivatives has been a subject of interest. academie-sciences.frnih.govsrce.hrresearchgate.net The oxidation or reduction of this compound at an electrode surface can generate reactive intermediates, such as radicals or ionic species, which can then participate in catalytic cycles for organic transformations. For example, the electrochemical oxidation of a substituted phenylhydroxylamine could initiate a catalytic process for the functionalization of other organic substrates. researchgate.net While specific, detailed studies on the electrocatalytic applications of this compound are not widely available, the general principles of electro-organic synthesis suggest a promising area for future research. academie-sciences.fr
Generation of Reactive Radical and Radical Ion Intermediates
While direct studies on this compound are limited, the analogous compound N,N-dimethyl-p-toluidine provides insight into the generation of reactive intermediates. The anodic oxidation of N,N-dimethyl-p-toluidine has been a subject of electrochemical studies. acs.org Such processes are known to generate radical cations that can undergo further reactions. The formation of radical intermediates is a cornerstone of many synthetic strategies, enabling transformations that are often challenging to achieve through conventional ionic pathways. These highly reactive species can participate in a variety of bond-forming and functionalization reactions.
Electrocatalytic Mediators in Selective Transformations
The field of electrocatalysis offers sustainable and efficient methods for chemical synthesis. Compounds like this compound can potentially serve as electrocatalytic mediators. Although direct evidence for this specific compound is not abundant, related structures are known to participate in electrochemical reactions. For instance, the electrochemical oxidation of N,N-dimethylformamide has been studied using specific electrodes, demonstrating the role of electrochemical setups in driving chemical transformations. rsc.org Similarly, electrocatalysts are being developed for a range of applications, including energy storage systems like zinc-air batteries, which highlights the growing importance of electrocatalysis. nih.gov The principles of these systems, involving electron transfer and mediation, could conceptually be applied to systems involving this compound to achieve selective organic transformations.
Development of Novel Reagents and Methodologies
The unique reactivity of phenylhydroxylamine motifs provides a foundation for creating new synthetic tools and pathways.
Utility in C-C and C-N Bond Formation
Carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations are fundamental operations in organic synthesis. While specific examples detailing the use of this compound in these reactions are not prevalent in the literature, the broader class of aromatic amines and their derivatives are extensively used. For example, N,N-dimethyl-p-toluidine has been utilized in zinc-catalyzed C-H borylation of heteroarenes and in metal-free C-H bond sulfonylation of anilines. sigmaaldrich.com These examples underscore the potential of substituted anilines to act as platforms for developing new C-C and C-N bond-forming reactions. The electrochemical formation of C-N bonds is also an area of active research, offering a sustainable approach to the synthesis of valuable amine derivatives. researchgate.net
The following table provides examples of reactions where related aromatic amines have been used, suggesting potential applications for this compound.
| Reaction Type | Reagent | Application |
| C-H Borylation | N,N-Dimethyl-p-toluidine | Zinc-catalyzed borylation of heteroarenes sigmaaldrich.com |
| C-H Sulfonylation | N,N-Dimethyl-p-toluidine | Metal-free sulfonylation of anilines sigmaaldrich.com |
| C-N Cross-Coupling | Various Amines | Palladium-catalyzed Buchwald-Hartwig reaction tcichemicals.com |
| Electrochemical C-N Coupling | Various Amines | Sustainable synthesis of amine derivatives researchgate.net |
Design of New Synthetic Pathways Incorporating Phenylhydroxylamine Motifs
The development of new synthetic pathways often relies on the introduction of novel functional groups and building blocks. The phenylhydroxylamine motif, present in this compound, offers unique reactivity that can be exploited in the design of new synthetic routes. For instance, the oxidation of p-toluidine, a related compound, can lead to various products such as 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene, depending on the reaction conditions and catalysts used. nih.gov This demonstrates how the core structure can be transformed into different valuable chemicals. The synthesis of complex molecules often involves the strategic use of intermediates that can be elaborated into the final target. The reactivity of the hydroxylamine group in this compound could potentially be harnessed for the construction of various heterocyclic and polyfunctional molecules.
Future Directions and Emerging Research Areas
Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry provides a powerful paradigm for in-depth molecular understanding. For substituted phenylhydroxylamines, this integration is crucial for elucidating reaction mechanisms, predicting properties, and designing novel molecular structures with desired functionalities.
Computational approaches, particularly Density Functional Theory (DFT), have been instrumental in studying the properties of phenylhydroxylamines. For instance, DFT methods like M06-2X/6-311++G(d,p) and CBS-QB3 are employed to calculate thermochemical parameters such as Bond Dissociation Enthalpies (BDEs) for the N–H and O–H bonds. rsc.org These calculations help in understanding the antioxidant potential by revealing which bond is more likely to donate a hydrogen atom to scavenge free radicals. A study on N-phenylhydroxylamine found that the BDE of the O-H bond is consistently lower than that of the N-H bond, suggesting it is the primary site for hydrogen donation. rsc.org
This theoretical data is validated through experimental techniques. The antioxidant capacity predicted by computational models can be confirmed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the radical scavenging activity of a compound. rsc.org For 3,4-Dimethylphenylhydroxylamine, the electron-donating nature of the two methyl groups is expected to influence its electronic structure and, consequently, its reactivity and antioxidant properties. A combined computational and experimental approach would involve:
DFT Calculations: To model the structure of this compound and calculate its BDEs, ionization potential, and electron affinity.
Kinetic Studies: To experimentally measure the rates of reaction with various free radicals.
Spectroscopic Analysis: To identify reaction intermediates and products, confirming the mechanisms predicted by computational models.
This integrated strategy allows for a comprehensive understanding that connects molecular properties to observable chemical behavior, accelerating the discovery and development of new applications. semanticscholar.org
Table 1: Comparison of Calculated Bond Dissociation Enthalpies (BDEs) for N-Phenylhydroxylamine This table is based on data for the parent N-phenylhydroxylamine and illustrates the type of data that would be generated for the 3,4-dimethyl derivative in future studies.
| Bond | BDE in Gas Phase (kcal/mol) | BDE in DMSO (kcal/mol) | BDE in Water (kcal/mol) |
| N–H | 74.8 | 77.1 | 77.4 |
| O–H | ~69.8 | ~69.6 | ~71.4 |
| Data sourced from a DFT study on N-phenylhydroxylamine. rsc.org |
Exploration of Novel Reactivity Modes for Substituted Phenylhydroxylamines
Phenylhydroxylamines are versatile intermediates known for undergoing various transformations. Research into novel reactivity modes for substituted derivatives like this compound could unlock new synthetic pathways to valuable molecules.
One area of interest is the study of molecular rearrangements. The Bamberger rearrangement, a classic reaction of N-phenylhydroxylamines, yields aminophenols. wikipedia.org However, research on N-acyl-N-phenylhydroxylamines has revealed more complex and novel rearrangement pathways that are highly sensitive to electronic and solvent effects. tdl.org Studies have shown that changing the substituents on the phenyl ring can dramatically alter the reaction mechanism. Electron-donating groups, such as the methyl groups in this compound, have been observed to markedly increase the rate of rearrangement in related systems. tdl.org
Future research could explore these rearrangements under different conditions to isolate and characterize novel products. For example, investigations have found that in the absence of a base, a kinetically controlled product can be isolated, while the presence of a base leads to a different, more thermodynamically stable product. tdl.org Oxygen-18 tracer studies have been used to elucidate these complex mechanisms, revealing shifts from ion-pair mechanisms to intramolecular pathways depending on the solvent and substituents. tdl.org
Another emerging area is the aza-Hock rearrangement, which transforms derivatives of hydroxylamine (B1172632) into anilines. nih.gov This reaction, inspired by the industrial Hock process for phenol (B47542) synthesis, could be adapted for substituted phenylhydroxylamines to create a new method for C-C bond amination. nih.gov Exploring the applicability of such novel reactions to this compound could yield new synthetic routes to highly substituted anilines, which are important building blocks in pharmaceuticals and materials science.
Advancements in Stereoselective Synthesis
Stereoselectivity is a cornerstone of modern chemical synthesis, particularly in the creation of chiral molecules for pharmaceutical applications. While research on the stereoselective synthesis of this compound itself is not widely reported, advancements in synthetic methodologies for related chiral amines and hydroxylamines indicate promising future directions.
The development of chiral catalysts is key to achieving high enantioselectivity. Methodologies that could be adapted for synthesizing chiral phenylhydroxylamine derivatives include:
Transition Metal Catalysis: Iridium-catalyzed allylic substitution of unprotected hydroxylamine has been shown to produce N-allylic hydroxylamines with high enantioselectivity. organic-chemistry.org Similar strategies could be explored using chiral ligands to control the stereochemistry of reactions involving substituted phenylhydroxylamines.
Organocatalysis: Chiral amine catalysts have been successfully used in the highly regio- and enantioselective hydroxyamination of aldehydes. organic-chemistry.org This approach could potentially be reversed or adapted to functionalize the nitrogen atom of a phenylhydroxylamine with stereocontrol.
Future work would focus on designing reactions that create a stereocenter at the nitrogen atom, the oxygen atom, or a substituent. This could involve the asymmetric reduction of a corresponding nitrone or the enantioselective addition of a nucleophile to an imine derived from the hydroxylamine. The challenge lies in controlling the stereochemistry around the inherently flexible N-O bond. Success in this area would provide access to novel chiral building blocks for drug discovery and materials science.
Development of Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. For the synthesis of this compound, this involves replacing hazardous reagents, using catalytic methods, and improving atom economy.
The most common route to arylhydroxylamines is the selective reduction of the corresponding nitroarenes. Traditional methods often use stoichiometric reducing agents like zinc or tin, which generate significant waste. rsc.org Green alternatives focus on catalytic hydrogenation.
Key advancements in this area include:
Heterogeneous Catalysis: The use of supported platinum catalysts (e.g., Pt/SiO₂) allows for the clean and selective hydrogenation of nitroaromatics to N-arylhydroxylamines using molecular hydrogen at room temperature. rsc.org The selectivity is often enhanced by additives that inhibit the over-reduction to aniline (B41778). rsc.org Another approach utilizes solid-supported platinum nanoparticles with hydrazine hydrate as the hydrogen source in a recyclable and environmentally friendly solvent like PEG-400. rsc.org These solid catalysts can be easily recovered and reused multiple times, aligning with green chemistry principles. rsc.org
Photoreduction: The photoreduction of nitroarenes using isopropanol (B130326) as a hydrogen donor offers a metal-free alternative. acs.org This method can be performed in batch or continuous flow systems and is chemoselective, tolerating a wide range of functional groups. acs.org
Electrosynthesis: The electroreduction of nitrate, mediated by ketones to capture the hydroxylamine product in situ, is an emerging sustainable method. nih.gov This process uses water as a solvent and electricity as the reagent, representing a very green approach.
These sustainable methods offer efficient and environmentally benign pathways to substituted N-arylhydroxylamines. nih.govresearchgate.net
Table 2: Green Synthesis Methods for N-Arylhydroxylamines from Nitroarenes
| Method | Catalyst / Reagent | Solvent | Key Advantages |
| Catalytic Hydrogenation | Pt/SiO₂ with additives | Organic Solvents | High yield and selectivity at room temperature. rsc.org |
| Heterogeneous Catalysis | Solid-Supported Pt(0) NPs / N₂H₄·H₂O | PEG-400 | Recyclable catalyst, cheap medium, high functional group tolerance. rsc.org |
| Photoreduction | UV light / Isopropanol | Isopropanol | Metal-free, chemoselective, suitable for flow chemistry. acs.org |
High-Throughput Screening and Automation in Synthesis and Characterization
High-throughput screening (HTS) and laboratory automation are transformative technologies that accelerate the discovery and optimization of chemical reactions and materials. While still primarily used in the pharmaceutical industry for drug discovery, these techniques are increasingly being applied to process development and materials science.
For a compound like this compound, automation can be leveraged in several ways:
Reaction Optimization: Automated synthesis platforms can perform numerous experiments in parallel to rapidly screen for optimal reaction conditions (e.g., catalyst, solvent, temperature, and reagents) for its synthesis. This reduces the time and resources required compared to traditional one-at-a-time experimentation.
Library Synthesis: Automated systems can be used to synthesize a library of related substituted phenylhydroxylamines by varying the substituents on the aromatic ring. This library could then be screened for specific properties, such as antioxidant activity, inhibitory potential against a biological target, or performance as a polymerization inhibitor.
High-Throughput Characterization: The synthesized compounds can be automatically analyzed using techniques like mass spectrometry and HPLC to determine purity and yield, with the data fed back into the system to inform the next round of experiments.
The integration of robotics, liquid handling devices, and data analysis software allows researchers to explore a much larger experimental space than would be possible manually. This approach is invaluable for discovering new reactivity, optimizing synthetic routes, and identifying structure-activity relationships within the substituted phenylhydroxylamine class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
